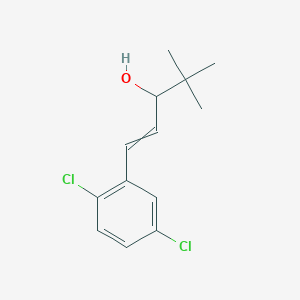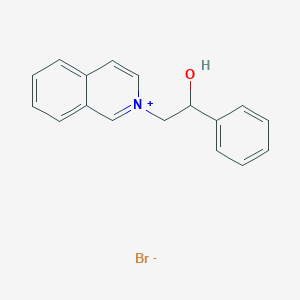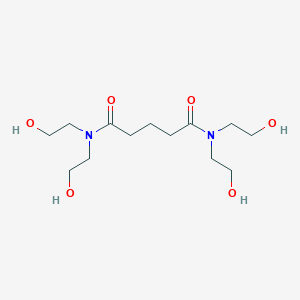
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of four hydroxyethyl groups attached to a pentanediamide backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide typically involves the reaction of pentanediamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen atoms. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and a building block in the synthesis of complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups act as ligands, coordinating with metal ions to form chelates. This property is particularly useful in applications such as metal extraction, catalysis, and stabilization of metal-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of a pentanediamide backbone.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups instead of hydroxyethyl groups.
Uniqueness
N~1~,N~1~,N~5~,N~5~-Tetrakis(2-hydroxyethyl)pentanediamide is unique due to its pentanediamide backbone, which provides different steric and electronic properties compared to similar compounds with ethylenediamine backbones. This uniqueness allows for specific applications where the spatial arrangement and electronic environment of the hydroxyethyl groups are critical.
Eigenschaften
CAS-Nummer |
114690-06-1 |
|---|---|
Molekularformel |
C13H26N2O6 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)pentanediamide |
InChI |
InChI=1S/C13H26N2O6/c16-8-4-14(5-9-17)12(20)2-1-3-13(21)15(6-10-18)7-11-19/h16-19H,1-11H2 |
InChI-Schlüssel |
XXMDHOKCEONCPW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


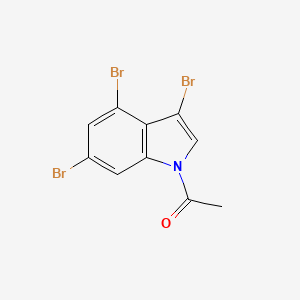

![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
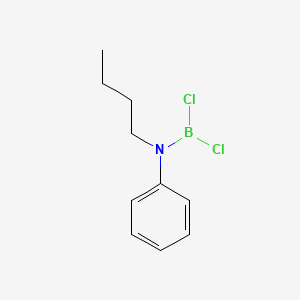
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
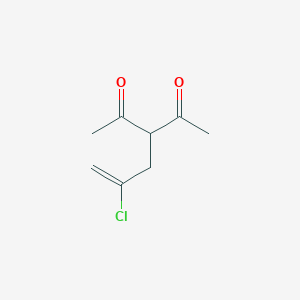
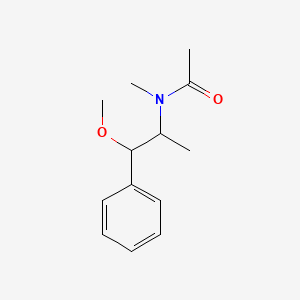
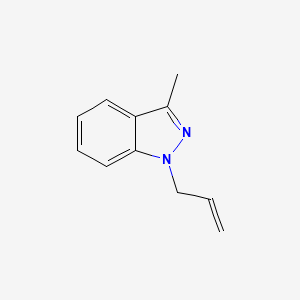
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
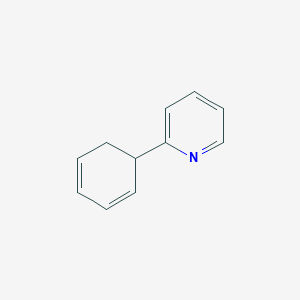
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
